HSV-gB2 (498-505)

Vaccine efficacy In vivo protection Immunodominant epitope

HSV-gB2 (498-505), also known as gB-8p (sequence: SSIEFARL), is the immunodominant H-2Kb-restricted CTL epitope from HSV glycoprotein B, accounting for >90% of the CTL response in C57BL/6 mice. This sequence-defined, high-purity (≥95%) synthetic peptide exhibits cross-reactivity with both HSV-1 and HSV-2, making it indispensable for antiviral immunity studies, vaccine candidate evaluation, and T cell monitoring via ELISPOT, ICS, or MHC tetramer assays. A single amino acid substitution ablates T cell recognition—substituting generic analogs jeopardizes reproducibility. Delivered lyophilized with comprehensive analytical documentation (HPLC, MS) ensuring batch-to-batch consistency.

Molecular Formula C41H67N11O13
Molecular Weight 922.0 g/mol
Cat. No. B10857541
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHSV-gB2 (498-505)
Molecular FormulaC41H67N11O13
Molecular Weight922.0 g/mol
Structural Identifiers
SMILESCCC(C)C(C(=O)NC(CCC(=O)O)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(C)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CO)NC(=O)C(CO)N
InChIInChI=1S/C41H67N11O13/c1-6-22(4)32(52-38(62)30(20-54)51-34(58)25(42)19-53)39(63)48-27(14-15-31(55)56)36(60)49-28(18-24-11-8-7-9-12-24)37(61)46-23(5)33(57)47-26(13-10-16-45-41(43)44)35(59)50-29(40(64)65)17-21(2)3/h7-9,11-12,21-23,25-30,32,53-54H,6,10,13-20,42H2,1-5H3,(H,46,61)(H,47,57)(H,48,63)(H,49,60)(H,50,59)(H,51,58)(H,52,62)(H,55,56)(H,64,65)(H4,43,44,45)/t22-,23-,25-,26-,27-,28-,29-,30-,32-/m0/s1
InChIKeyUBVOHDHFHIMSCO-YWZBYMRGSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

HSV-gB2 (498-505): The Immunodominant CTL Epitope for HSV Research and Vaccine Development


HSV-gB2 (498-505), also known as gB-8p, is an eight-amino acid synthetic peptide (SSIEFARL) corresponding to residues 498-505 of the herpes simplex virus glycoprotein B (gB). This linear peptide is the immunodominant H-2Kb-restricted cytotoxic T lymphocyte (CTL) recognition epitope, accounting for over 90% of the CTL response in C57BL/6 mice [1]. It exhibits cross-reactivity with both HSV-1 and HSV-2, making it a critical tool for studying antiviral immunity, evaluating vaccine candidates, and monitoring T cell responses [2].

Why Generic Substitution of HSV-gB2 (498-505) is Inadmissible for Rigorous Research


HSV-gB2 (498-505) is not interchangeable with other HSV-derived peptides or even closely related gB sequences. Its unique immunodominance and MHC restriction profile are sequence-dependent; a single amino acid substitution can ablate T cell recognition or alter MHC binding. Alternative epitopes from gD or other gB regions exhibit distinct immunological profiles, targeting different T cell subsets (e.g., CD4+ vs. CD8+), different MHC alleles, or exhibiting varying degrees of cross-reactivity [1]. Moreover, the potency of this epitope in generating protective immunity is highly dependent on the specific adjuvant or delivery system used, as demonstrated by comparative studies with hsp70 and CpG adjuvants [2]. Substituting a generic or unvalidated analog jeopardizes the reproducibility and biological relevance of any study aiming to recapitulate the well-characterized HSV-1/2 cross-reactive CD8+ T cell response.

Quantitative Evidence for Selecting HSV-gB2 (498-505) over Alternatives


Protective Immunity: Single Epitope Immunization Confers 60-75% Survival Against Lethal HSV-2 Challenge

Immunization of C57BL/6 mice with a recombinant vaccinia virus expressing only the HSV-gB2 (498-505) epitope (SSIEFARL) induces a protective memory CTL response. This is in stark contrast to immunization with a scrambled peptide or an irrelevant epitope, which confers no protection [1].

Vaccine efficacy In vivo protection Immunodominant epitope

Immunodominance: This Epitope Accounts for >90% of the Total CTL Response in a Key Murine Model

In C57BL/6 mice, the HSV-gB2 (498-505) epitope is exceptionally immunodominant, representing over 90% of the total anti-HSV CTL response. This is a class-level inference that distinguishes it from the majority of other potential epitopes, which typically elicit responses of lower magnitude [1].

Immunodominance T cell response Epitope mapping

Adjuvant-Dependent Immunogenicity: CpG-Peptide Complexes Generate Lower but Protective CTL Frequencies Compared to Viral Vectors

When administered with a CpG oligodeoxynucleotide adjuvant, the HSV-gB2 (498-505) peptide generates a lower frequency of antigen-specific CD8+ T cells compared to a recombinant vaccinia virus expressing the same epitope. However, this lower response is still sufficient to confer comparable protection during acute mucosal and systemic HSV challenge [1].

Adjuvant comparison Vaccine delivery CTL frequency

Differential Durability of Response: hsp70 Conjugation Produces Less Durable Immunity than Live Virus

Immunization with a recombinant human hsp70-SSIEFARL complex induces a CD8+ T cell response similar in initial magnitude to that of live HSV or a vaccinia vector. However, the durability and functional quality of the memory response are inferior, with protection waning significantly by 90 days post-immunization compared to immunization with VvgB or live HSV [1].

Immune memory Vaccine durability Chaperone adjuvant

Cross-Reactivity: A Single Peptide Elicits CTLs Recognizing Both HSV-1 and HSV-2

CTL clones generated against the HSV-gB2 (498-505) epitope are cross-reactive, recognizing and lysing target cells infected with either HSV-1 or HSV-2. This is a class-level inference compared to serotype-specific epitopes found in other viral proteins like gG [1].

Cross-reactivity Broad-spectrum immunity HSV serotype

Product Purity and Characterization: High and Verifiable Purity (≥95% to 99.32%) Facilitates Reproducible Experimentation

Commercial suppliers offer HSV-gB2 (498-505) with analytically verified high purity, typically ranging from ≥95% to 99.32% as determined by HPLC [1]. This is a critical differentiator from custom-synthesized peptides from unvalidated sources, where purity may be lower, unverified, or inconsistent.

Product quality Reproducibility Analytical characterization

Optimal Application Scenarios for HSV-gB2 (498-505) in Research and Development


Vaccine Antigen Discovery and Preclinical Efficacy Testing

Use HSV-gB2 (498-505) as a well-characterized, minimal antigen to evaluate novel vaccine delivery platforms, adjuvants, or prime-boost regimens. Its proven ability to confer 60-75% protection against lethal challenge when delivered by a viral vector provides a robust benchmark for comparing new formulations [1].

Ex Vivo Monitoring of HSV-Specific CD8+ T Cell Responses

Employ this peptide in ELISPOT, intracellular cytokine staining (ICS), or MHC tetramer assays to quantify and characterize HSV-specific CD8+ T cells in murine models (H-2Kb haplotype) [2]. Its high immunodominance (>90% of the CTL response) ensures a strong and reliable signal, making it ideal for tracking immune responses post-infection or vaccination [3].

Mechanistic Studies of T Cell Immunity and Memory

Investigate the mechanisms of T cell priming, memory formation, and immune evasion using this single, defined epitope. Comparative studies have already established differential outcomes based on the adjuvant (hsp70 vs. CpG) and delivery vector, providing a solid foundation for deeper mechanistic inquiry into the quality and durability of CD8+ T cell responses [3][4].

Standardized Positive Control for Cross-Reactive CTL Assays

Given its cross-reactivity with both HSV-1 and HSV-2, HSV-gB2 (498-505) serves as an ideal positive control in assays designed to detect or measure broadly reactive anti-HSV CTL activity, particularly in H-2Kb-restricted systems [5]. Its defined sequence and commercial availability in high purity (≥95%) ensure assay reproducibility across laboratories and studies .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for HSV-gB2 (498-505)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.